

Application Notes and Protocols for Amphetamine-Induced FFN102 Release Assay

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Compound of Interest

Compound Name: FFN102

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Introduction

The fluorescent false neurotransmitter **FFN102** is a powerful tool for visualizing and quantifying dopamine transporter (DAT) activity and dopamine release from individual presynaptic terminals.^{[1][2]} As a pH-sensitive fluorescent substrate for both DAT and the vesicular monoamine transporter 2 (VMAT2), **FFN102** selectively accumulates in dopaminergic neurons and their synaptic vesicles.^{[1][3]} Its fluorescence is significantly higher in the neutral pH of the extracellular space compared to the acidic environment of synaptic vesicles. This property allows for the optical measurement of vesicular release as an increase in fluorescence and, conversely, the study of non-vesicular release, such as that induced by amphetamine, by monitoring the loss of fluorescence from labeled terminals.^[1]

Amphetamine, a psychostimulant, is known to induce dopamine efflux by reversing the function of the dopamine transporter.^[4] This process, known as reverse transport or carrier-mediated release, provides a valuable mechanism to study DAT function and the effects of various pharmacological agents. The amphetamine-induced **FFN102** release assay leverages this mechanism to provide a dynamic and quantitative measure of DAT-mediated substrate efflux.

These application notes provide a detailed protocol for performing the amphetamine-induced **FFN102** release assay in acute brain slices, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data from representative amphetamine-induced **FFN102** release experiments.

Table 1: **FFN102** Fluorescence Loss in Striatal Slices

Treatment Condition	Normalized Fluorescence Intensity (Mean \pm SEM)	Description
Control (0 min)	1.0 \pm 0.0	Baseline fluorescence at the beginning of the experiment.
Control (10 min)	\sim 0.95 \pm 0.02	Slow, spontaneous decrease in fluorescence over 10 minutes in the absence of amphetamine.
1 μ M Amphetamine (10 min)	\sim 0.65 \pm 0.03	Significant loss of fluorescence after 10 minutes of perfusion with 1 μ M amphetamine, indicating induced release. [1]

Table 2: Experimental Parameters for **FFN102** Release Assay

Parameter	Value	Reference
FFN102 Concentration	10 μ M	[1] [5]
FFN102 Incubation Time	30-45 minutes	[1]
Amphetamine Concentration	1 μ M - 10 μ M	[1]
Imaging Technique	Two-Photon Microscopy	[1]
Excitation Wavelength	760 nm	[1]
Emission Wavelength	453 nm	[1]

Experimental Protocols

Preparation of Acute Brain Slices

- Anesthetize a mouse according to approved institutional animal care and use committee protocols.
- Perfuse the mouse transcardially with ice-cold, oxygenated N-methyl-D-glucamine (NMDG) protective recovery solution.[\[6\]](#)
- Rapidly dissect the brain and place it in the same ice-cold NMDG solution.
- Prepare 300 μm -thick coronal or sagittal slices containing the brain region of interest (e.g., striatum) using a vibratome.
- Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 34°C for an initial recovery period of approximately 15 minutes.[\[6\]](#)
- Subsequently, transfer the slices to a holding chamber with artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂ at room temperature for at least 1 hour before experimentation.

FFN102 Loading

- Transfer brain slices to a small incubation chamber containing oxygenated ACSF.
- Add **FFN102** to a final concentration of 10 μM .[\[1\]](#)[\[5\]](#)
- Incubate the slices for 30-45 minutes at room temperature.[\[1\]](#)
- After incubation, wash the slices by transferring them to a recording chamber perfused with fresh, oxygenated ACSF for at least 10 minutes to remove excess **FFN102**.

Amphetamine-Induced FFN102 Release and Imaging

- Mount the **FFN102**-loaded brain slice in the imaging chamber of a two-photon microscope.
- Continuously perfuse the slice with oxygenated ACSF at a rate of 1-3 mL/min.
- Identify a region of interest with clear **FFN102**-labeled puncta, representing dopaminergic terminals.

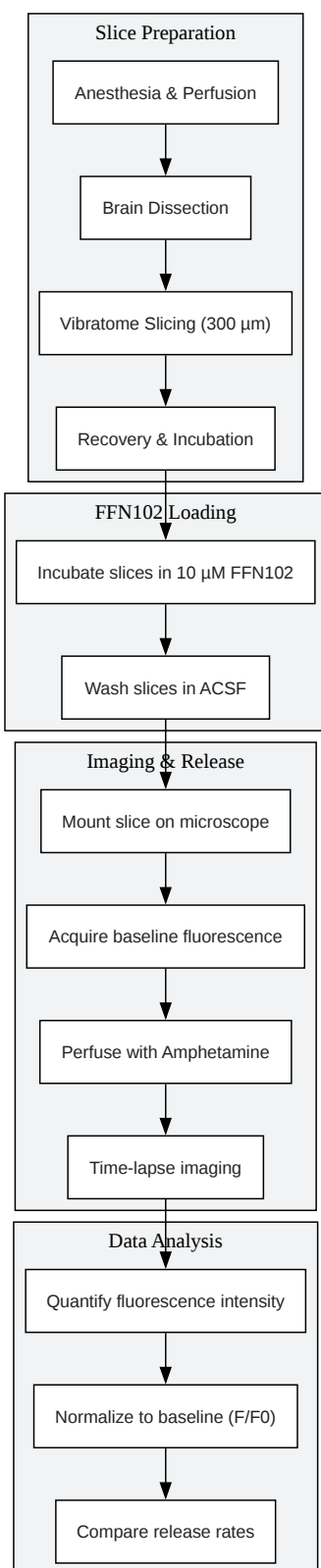
- Acquire baseline fluorescence images ($t = 0$).
- Switch the perfusion to ACSF containing the desired concentration of amphetamine (e.g., 1 μM).
- Acquire time-lapse images of the same region of interest at regular intervals (e.g., every 1-2 minutes) for the duration of the experiment (e.g., 10-20 minutes).
- For control experiments, continue to perfuse with ACSF without amphetamine and acquire images over the same time course.

Data Analysis

- Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of individual **FFN102** puncta over time.
- Correct for any photobleaching by normalizing the fluorescence intensity of each punctum to its initial baseline value (F/F_0).
- Calculate the average normalized fluorescence intensity for both control and amphetamine-treated conditions at each time point.
- Compare the rate of fluorescence loss between the two conditions to determine the effect of amphetamine on **FFN102** release. Statistical significance can be assessed using appropriate tests, such as a t-test.[\[1\]](#)

Visualizations

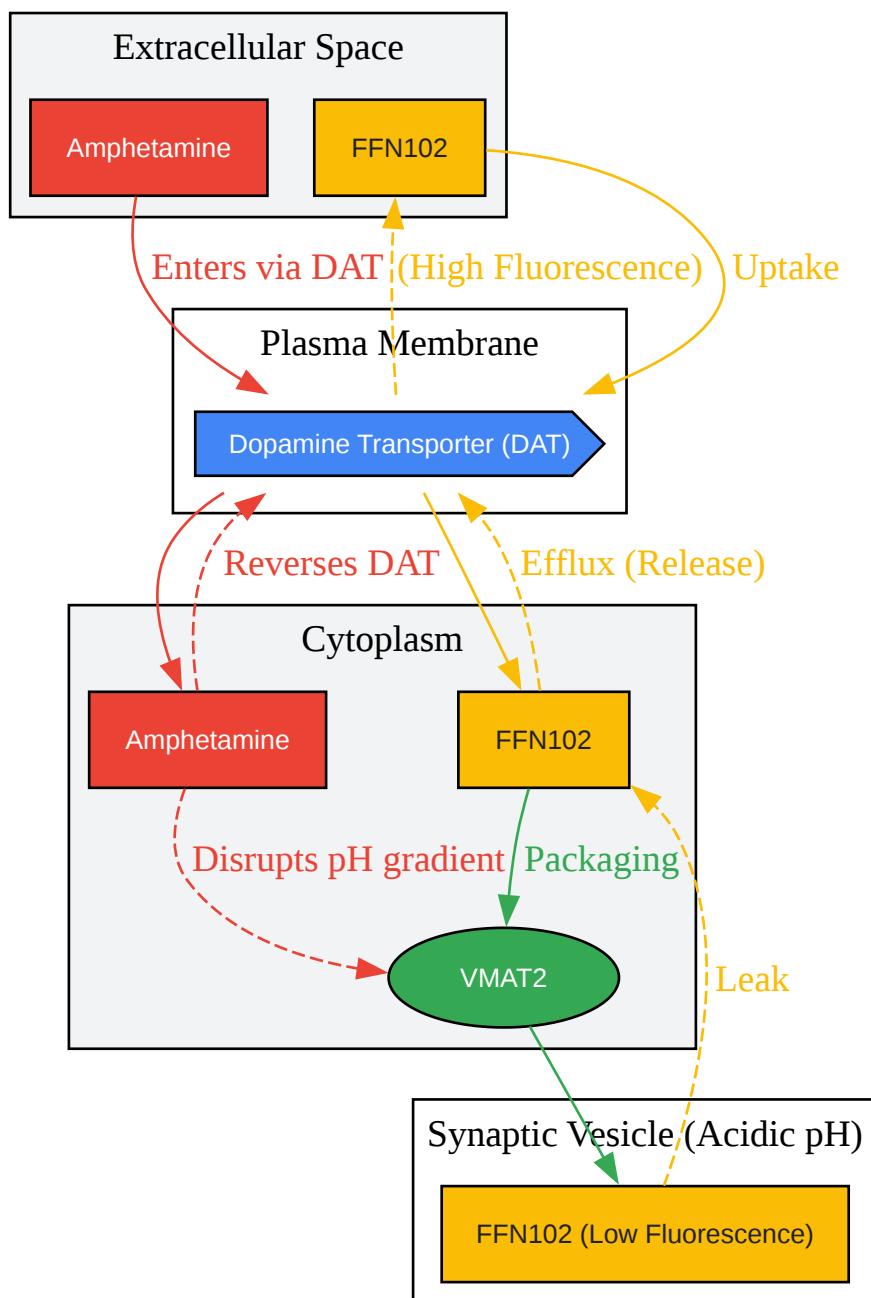
Experimental Workflow



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Caption: Experimental workflow for the amphetamine-induced **FFN102** release assay.

Signaling Pathway



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Caption: Amphetamine-induced **FFN102** release signaling pathway.

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